
(2R)-3-(tert-butoxy)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(tert-butoxy)-2-methylpropan-1-ol is an organic compound with a specific stereochemistry, characterized by the presence of a tert-butoxy group and a hydroxyl group on a methylpropanol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(tert-butoxy)-2-methylpropan-1-ol typically involves the protection of the hydroxyl group followed by the introduction of the tert-butoxy group. One common method involves the reaction of (2R)-2-methylpropan-1-ol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-(tert-butoxy)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of a carbonyl compound such as (2R)-3-(tert-butoxy)-2-methylpropanal.
Reduction: Formation of (2R)-3-(tert-butoxy)-2-methylpropane.
Substitution: Formation of compounds like (2R)-3-(tert-butoxy)-2-methylpropyl azide or (2R)-3-(tert-butoxy)-2-methylpropyl cyanide.
Aplicaciones Científicas De Investigación
(2R)-3-(tert-butoxy)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of (2R)-3-(tert-butoxy)-2-methylpropan-1-ol depends on its specific application. In chemical reactions, the tert-butoxy group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoic acid
- (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid
- (2R)-2-{[(tert-butoxy)carbonyl]amino}non-8-enoic acid
Uniqueness
(2R)-3-(tert-butoxy)-2-methylpropan-1-ol is unique due to its specific stereochemistry and the presence of both a tert-butoxy group and a hydroxyl group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers unique opportunities for the development of new chemical entities and materials.
Propiedades
Fórmula molecular |
C8H18O2 |
|---|---|
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
(2R)-2-methyl-3-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C8H18O2/c1-7(5-9)6-10-8(2,3)4/h7,9H,5-6H2,1-4H3/t7-/m1/s1 |
Clave InChI |
AARKSKPTFDLLAS-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CO)COC(C)(C)C |
SMILES canónico |
CC(CO)COC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


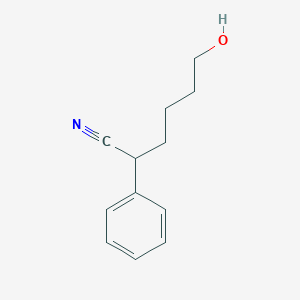
![1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride](/img/structure/B13451033.png)
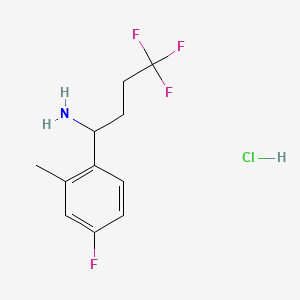
![(2S,3S)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoyl(15N)amino]-3-hydroxy(1,2,3,4-13C4)butanoic acid](/img/structure/B13451039.png)

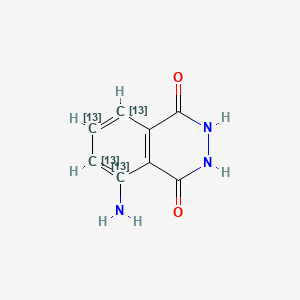
![Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13451060.png)

![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl (2S)-1-acetylpyrrolidine-2-carboxylate](/img/structure/B13451070.png)
![(3S,4R,6R)-3-ethyl-6-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-2-methylheptan-4-ol](/img/structure/B13451072.png)
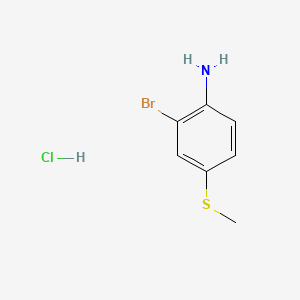

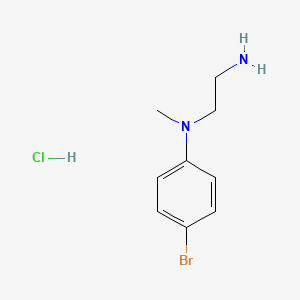
![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)
